6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 890095-55-3
VCID: VC0113203
InChI: InChI=1S/C10H9N3O4/c11-8-7(5-14)9(15)12-10(16)13(8)4-6-2-1-3-17-6/h1-3,5H,4,11H2,(H,12,15,16)
SMILES: C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N
Molecular Formula: C10H9N3O4
Molecular Weight: 235.2 g/mol

6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

CAS No.: 890095-55-3

Reference Standards

VCID: VC0113203

Molecular Formula: C10H9N3O4

Molecular Weight: 235.2 g/mol

6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde - 890095-55-3

CAS No. 890095-55-3
Product Name 6-Amino-1-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
Molecular Formula C10H9N3O4
Molecular Weight 235.2 g/mol
IUPAC Name 6-amino-1-(furan-2-ylmethyl)-2,4-dioxopyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C10H9N3O4/c11-8-7(5-14)9(15)12-10(16)13(8)4-6-2-1-3-17-6/h1-3,5H,4,11H2,(H,12,15,16)
Standard InChIKey RYBVSNDSEGLPJN-UHFFFAOYSA-N
SMILES C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N
Canonical SMILES C1=COC(=C1)CN2C(=C(C(=O)NC2=O)C=O)N
PubChem Compound 8027202
Last Modified Nov 13 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator